Palladium immobilized on functionalized hypercrosslinked polymers: a highly active and recyclable catalyst for Suzuki–Miyaura coupling reactions in water†

New Journal of Chemistry Pub Date: 2019-06-26 DOI: 10.1039/C9NJ02444A

Abstract

Heterogeneous catalysts have shown advantages such as high stability, good recyclability and easy separation from reactants over homogeneous catalysts in recent years. In this paper, three pyridine-functionalized N-heterocyclic carbene–palladium complexes (HCP-Pd) were successfully synthesized via a simple external cross-linking reaction. In each catalyst (i.e., complex), palladium (Pd) was immobilized on the hypercrosslinked polymer (HCP) via formation of a six-membered ring by Pd2+ and the bidentate ligands of NHC and pyridine. The structure and composition of HCP-Pd were characterized by SEM, TEM, N2 sorption, FT-IR, TGA and XPS. The catalytic performances of these catalysts in a Suzuki–Miyaura coupling reaction were also studied. The results prove that HCP-Pd is a very effective heterogeneous catalyst for the Suzuki–Miyaura coupling reaction of various aryl halides with aryl boronic acid in an aqueous medium under mild conditions.

Graphical abstract: Palladium immobilized on functionalized hypercrosslinked polymers: a highly active and recyclable catalyst for Suzuki–Miyaura coupling reactions in water
Palladium immobilized on functionalized hypercrosslinked polymers: a highly active and recyclable catalyst for Suzuki–Miyaura coupling reactions in water†
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